molecular formula C19H21N5O B3765337 N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-4-carboxamide

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B3765337
M. Wt: 335.4 g/mol
InChI Key: QYUFECOIQGZHQL-UHFFFAOYSA-N
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Description

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyridine ring, a pyrazole ring, and a carboxamide group

Properties

IUPAC Name

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-14-17(12-22-23-14)19(25)21-11-16-9-6-10-20-18(16)24(2)13-15-7-4-3-5-8-15/h3-10,12H,11,13H2,1-2H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUFECOIQGZHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the benzyl(methyl)amino group. The pyrazole ring is then constructed through cyclization reactions, and finally, the carboxamide group is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions such as controlled temperature and pressure to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its structural features.

    Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and pyrazole derivatives, such as:

  • 2-[(methylamino)pyridin-3-yl]methyl 2-[(tert-butoxycarbonyl)(methyl)amino]acetate
  • N-benzimidazol-2-yl benzamide derivatives

Uniqueness

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-4-carboxamide

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